(6-Fluorospiro[3.3]heptan-2-yl)methanol
Description
(6-Fluorospiro[3.3]heptan-2-yl)methanol is a fluorinated spirocyclic alcohol with the molecular formula C₈H₁₁FO. Its structure features a spiro[3.3]heptane core substituted with a fluorine atom at position 6 and a hydroxymethyl group at position 2. This compound is of interest in medicinal chemistry due to the spirocyclic scaffold’s conformational rigidity and fluorine’s ability to modulate lipophilicity and metabolic stability .
Properties
Molecular Formula |
C8H13FO |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(2-fluorospiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C8H13FO/c9-7-3-8(4-7)1-6(2-8)5-10/h6-7,10H,1-5H2 |
InChI Key |
LFXODUDLYAZDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-fluorospiro[3.3]heptan-2-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluorine gas or a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of {6-fluorospiro[3.3]heptan-2-yl}methanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
{6-fluorospiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
{6-fluorospiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-fluorospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Fluorination: The mono- (6-F) and di-fluorinated (6,6-diF) analogs exhibit increased lipophilicity compared to non-fluorinated derivatives, which may enhance blood-brain barrier penetration or target binding .
- Hydroxyl vs. Amine : Replacing the hydroxyl group with an amine (e.g., methanamine hydrochloride) introduces basicity, enabling salt formation and altering pharmacokinetic profiles .
- Boron Incorporation : The boronic ester derivative serves as a versatile intermediate in cross-coupling reactions, expanding synthetic utility .
Pharmacological Relevance
- Targeted Protein Degradation : Spirocyclic scaffolds are featured in PROTACs (Proteolysis-Targeting Chimeras), such as compounds disclosed by Arvinas Operations, Inc., which link E3 ligases to target proteins .
- Kinase Inhibition : Analogs like opnurasib (WHO List 132) incorporate spiro[3.3]heptane moieties to inhibit KRAS mutations in cancer .
- Vasopressin Receptor Antagonism : Elsovaptán (WHO List 132) uses a diazaspiro[3.3]heptane core for Alzheimer’s disease therapy, highlighting the scaffold’s versatility .
Physicochemical Properties
- Lipophilicity : Fluorination increases logP values (e.g., 6-F analog: ~1.2 vs. diol: ~0.5), affecting membrane permeability .
- Solubility: The diol derivative ([2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methanol) exhibits higher aqueous solubility due to hydrogen bonding .
- Stability : Fluorinated derivatives are generally stable under ambient conditions, whereas boronic esters require anhydrous handling .
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